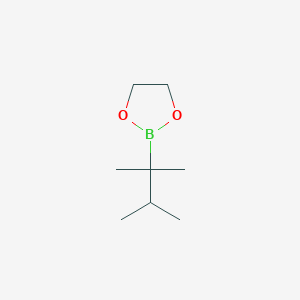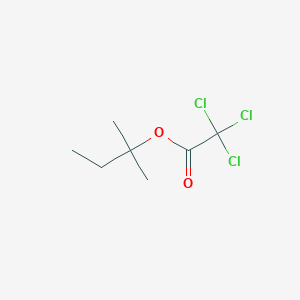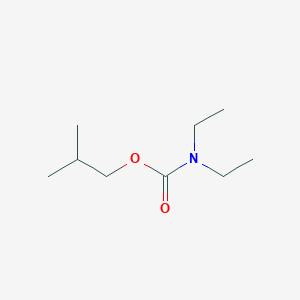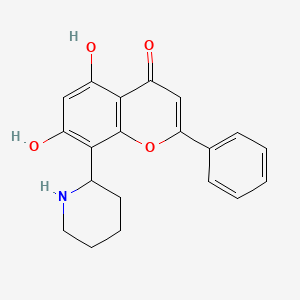
2-Propylpentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenolysis of furfural in the presence of methanol and a catalyst based on rhodium on porous manganese dioxide octahedral molecular sieve. This reaction is typically carried out at temperatures ranging from 130°C to 170°C .
Industrial Production Methods
Industrial production of this compound often involves the hydration of propylene oxide, which is derived from petrochemical sources. This method is widely used due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-Propylpentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, antifreeze agents, and cosmetics
Mécanisme D'action
The mechanism of action of 2-Propylpentane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly useful in its applications as a solvent and in the stabilization of emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Utilized in the manufacture of plastics and as a chemical intermediate
Uniqueness
2-Propylpentane-1,2-diol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other diols provides different solubility and reactivity characteristics, making it suitable for specialized applications in various industries.
Propriétés
Numéro CAS |
94616-99-6 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-propylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10,7-9)6-4-2/h9-10H,3-7H2,1-2H3 |
Clé InChI |
SYIOABACRXAWMO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


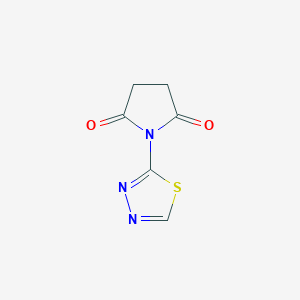
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
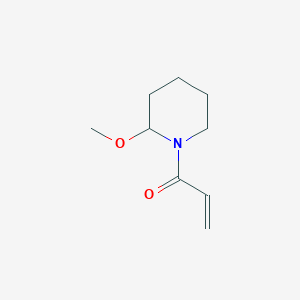
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
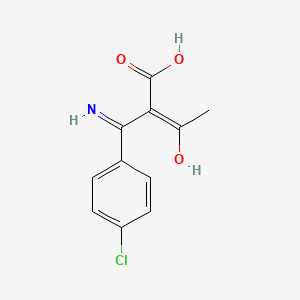
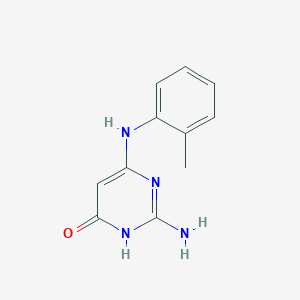
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
